1-((4-Methylthiazol-2-yl)thio)butan-2-amine
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Overview
Description
1-((4-Methylthiazol-2-yl)thio)butan-2-amine is a compound that features a thiazole ring, a sulfur atom, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methylthiazol-2-yl)thio)butan-2-amine typically involves the reaction of 4-methylthiazol-2-amine with butan-2-one in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methylthiazol-2-yl)thio)butan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted amines and thiazole derivatives.
Scientific Research Applications
1-((4-Methylthiazol-2-yl)thio)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Methylthiazol-2-yl)thio)butan-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom and amine group can form hydrogen bonds and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
4-Methylthiazol-2-amine: Shares the thiazole ring but lacks the butan-2-amine moiety.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness: 1-((4-Methylthiazol-2-yl)thio)butan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2S2 |
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Molecular Weight |
202.3 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-amine |
InChI |
InChI=1S/C8H14N2S2/c1-3-7(9)5-12-8-10-6(2)4-11-8/h4,7H,3,5,9H2,1-2H3 |
InChI Key |
UXULRRMJQBRRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=NC(=CS1)C)N |
Origin of Product |
United States |
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